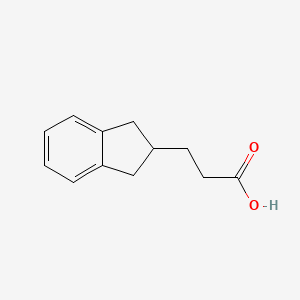

3-(2,3-dihydro-1H-inden-2-yl)propanoic Acid

Description

3-(2,3-Dihydro-1H-inden-2-yl)propanoic acid (CAS: 55288-83-0) is a carboxylic acid derivative featuring a bicyclic indene moiety attached to a propanoic acid backbone. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound is characterized by a partially saturated indene ring (2,3-dihydro-1H-inden-2-yl group), which confers rigidity and aromaticity, influencing its physicochemical properties and reactivity. It is typically stored under dry, sealed conditions at room temperature, indicating sensitivity to moisture or oxidation .

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBNSIMTJHPGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439219 | |

| Record name | 3-(indan-2-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88020-86-4 | |

| Record name | 3-(indan-2-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the reaction of indanone with a suitable reagent to introduce the propanoic acid group. One common method is the Friedel-Crafts acylation of indanone followed by reduction and subsequent carboxylation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield corresponding ketones or carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

- Industrial Production : In industrial settings, the synthesis of 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid can be optimized for higher yields using continuous flow reactors and robust catalysts .

Biological Applications

Enzyme Interactions

- Metabolic Studies : The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its unique structure allows it to modulate biochemical processes by binding to specific molecular targets such as enzymes or receptors .

Therapeutic Potential

- Anti-inflammatory Properties : Ongoing research is investigating the therapeutic uses of this compound for its potential anti-inflammatory and analgesic properties. Preliminary studies suggest it may influence pain pathways and inflammatory responses .

Medicinal Chemistry

Drug Development

- Lead Compound : The compound's structural characteristics make it a candidate for drug development. Its derivatives may exhibit enhanced biological activity against various diseases, warranting further investigation into its pharmacological properties .

Industrial Applications

Polymer Production

- Resins and Polymers : this compound is being explored for its utility in producing polymers and resins. Its ability to form stable bonds with other compounds makes it valuable in creating durable materials for industrial applications .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with cyclooxygenase enzymes (COX). Results indicated that this compound could inhibit COX activity, suggesting potential as an anti-inflammatory agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound through the use of microwave-assisted reactions. This method improved yield and reduced reaction time significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparison of key propanoic acid derivatives is summarized below:

Physicochemical Properties

- Solubility and Reactivity: The indene group in this compound enhances hydrophobicity compared to simpler phenylpropanoic acids (e.g., 3-phenylpropanoic acid). This reduces aqueous solubility but improves lipid membrane permeability, a trait shared with halogenated derivatives (e.g., ’s dichloro compounds) .

- Thermal Stability: The absence of electron-withdrawing groups (e.g., Cl, NO₂) in the target compound may result in higher thermal stability compared to chlorinated or nitro-substituted analogs .

Commercial and Industrial Relevance

- Aroma Compounds: Unlike 3-(methylthio)propanoic acid esters (concentrations up to 622 µg/kg in pineapples), the target compound lacks sulfur-based volatility, limiting its role in fragrance chemistry .

Biological Activity

3-(2,3-dihydro-1H-inden-2-yl)propanoic acid is a compound with significant potential in pharmacological applications due to its unique bicyclic structure derived from indene. This article delves into its biological activities, including anti-inflammatory and anticancer properties, supported by various studies and data.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C1CC2=CC=CC=C2C1)C(=O)O

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . It has been shown to modulate inflammatory pathways, potentially through interactions with specific receptors or enzymes that regulate inflammation.

| Study | Findings |

|---|---|

| Demonstrated analgesic effects in animal models, suggesting utility in pain management. | |

| Suggested mechanisms involving inhibition of pro-inflammatory cytokines. |

2. Anticancer Potential

The compound has also been studied for its anticancer effects , particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A study involving K562 cells revealed that treatment with this compound led to a significant increase in apoptosis rates, with a notable rise from 2.47% in control groups to 57.90% at higher concentrations .

- Case Study 2 : In vivo assays demonstrated that this compound could prevent tumor generation and inhibit metastasis without causing significant toxicity .

The precise mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Binding to specific receptors that modulate inflammatory responses.

- Interaction with tubulin leading to disruption of microtubule dynamics, crucial for cell division and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.